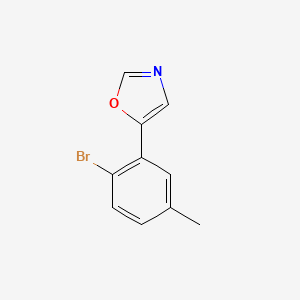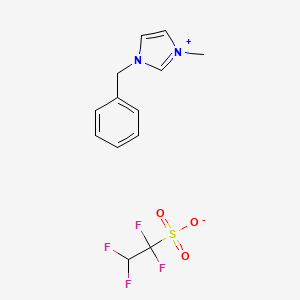
4-(Trifluoromethylthio)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethylthio)phenyl acetate, or 4-TFMTA, is an organic compound used in a number of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in both organic solvents and water. It is a versatile compound that is used in the synthesis of many different chemicals and materials, as well as for its biochemical and physiological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(Trifluoromethylthio)phenyl acetate involves the reaction of 4-hydroxythiophenol with trifluoromethyl iodide to form 4-(Trifluoromethylthio)phenol, which is then esterified with acetic anhydride to yield the final product.
Starting Materials
4-hydroxythiophenol, trifluoromethyl iodide, acetic anhydride, pyridine, sodium bicarbonate, diethyl ether, wate
Reaction
Step 1: Dissolve 4-hydroxythiophenol (1.0 equiv) in pyridine (2.0 equiv) and cool the solution to 0°C., Step 2: Add trifluoromethyl iodide (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature., Step 3: Quench the reaction by adding saturated sodium bicarbonate solution and extract the product with diethyl ether., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(Trifluoromethylthio)phenol., Step 5: Dissolve 4-(Trifluoromethylthio)phenol (1.0 equiv) in acetic anhydride (2.0 equiv) and add a catalytic amount of pyridine., Step 6: Heat the reaction mixture to 60°C for 2 hours and then cool to room temperature., Step 7: Quench the reaction by adding water and extract the product with diethyl ether., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(Trifluoromethylthio)phenyl acetate.
Scientific Research Applications
4-TFMTA is used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers and dyes. In addition, 4-TFMTA has been used in the synthesis of catalysts and in the production of biodegradable plastics.
Mechanism Of Action
4-TFMTA is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
4-TFMTA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of reactive oxygen species. In addition, 4-TFMTA has been shown to reduce the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as to reduce the activity of enzymes involved in the breakdown of neurotransmitters.
Advantages and Limitations for Laboratory Experiments
4-TFMTA has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and is readily available. It is also a versatile compound that can be used in the synthesis of a wide range of compounds. On the other hand, it is a highly reactive compound and should be handled with caution. In addition, it is a volatile compound and should be stored in a sealed container to prevent evaporation.
Future Directions
4-TFMTA has a number of potential future directions. One potential direction is the development of more efficient and cost-effective methods for its synthesis. In addition, further research could be done to explore its potential applications in the fields of medicine and agriculture. Furthermore, research could be done to investigate its potential effects on the environment, as well as to explore its potential toxicity and other safety concerns. Finally, research could be done to further explore its biochemical and physiological effects, in order to better understand its potential therapeutic applications.
properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c1-6(13)14-7-2-4-8(5-3-7)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMBPVCMOFCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethylthio)phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



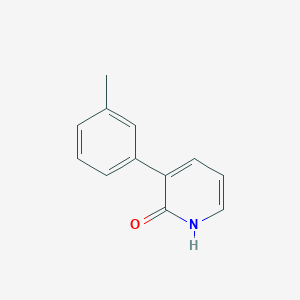
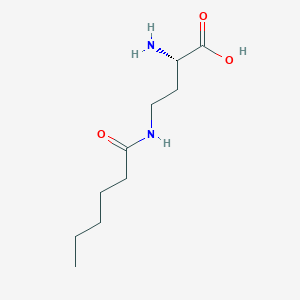
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
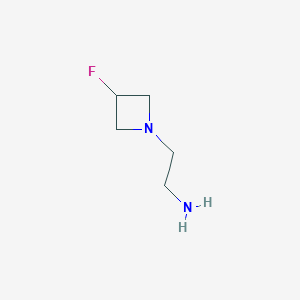
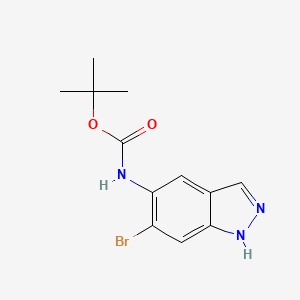
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)

![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
